N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea
Description
N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties
Properties
Molecular Formula |
C13H18N2O2S |
|---|---|
Molecular Weight |
266.36g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H18N2O2S/c1-9(2)8-12(16)15-13(18)14-10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3,(H2,14,15,16,18) |
InChI Key |
YTSYTAFHAXRVGT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit carbonic anhydrases by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the enzyme’s role in the body.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea can be compared to other carbamothioyl amides, such as:
N-[(4-sulfamoylphenyl)carbamothioyl] amides: These compounds also inhibit carbonic anhydrases but may have different selectivity and potency profiles.
N-[(4-methoxyphenyl)carbamothioyl]-2-methylpropanamide: This compound shares a similar structure but differs in the length and branching of the alkyl chain, which can affect its reactivity and applications.
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